molecular formula C17H9Br2Cl2NO4 B12893377 {3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid CAS No. 918945-91-2

{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid

Cat. No.: B12893377
CAS No.: 918945-91-2
M. Wt: 522.0 g/mol
InChI Key: VCIYKXCRKKGYSD-UHFFFAOYSA-N
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Description

2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid typically involves multiple steps, including halogenation, etherification, and acylation reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, boron reagents (for Suzuki–Miyaura coupling)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid is unique due to its specific combination of bromine, chlorine, and quinoline moieties, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.

Properties

CAS No.

918945-91-2

Molecular Formula

C17H9Br2Cl2NO4

Molecular Weight

522.0 g/mol

IUPAC Name

2-[3,5-dibromo-4-(2,4-dichloroquinolin-6-yl)oxyphenoxy]acetic acid

InChI

InChI=1S/C17H9Br2Cl2NO4/c18-11-4-9(25-7-16(23)24)5-12(19)17(11)26-8-1-2-14-10(3-8)13(20)6-15(21)22-14/h1-6H,7H2,(H,23,24)

InChI Key

VCIYKXCRKKGYSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC3=C(C=C(C=C3Br)OCC(=O)O)Br)C(=CC(=N2)Cl)Cl

Origin of Product

United States

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